molecular formula C20H15FO2 B12855754 4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12855754
M. Wt: 306.3 g/mol
InChI Key: WNBWRUVIZKWZKH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound 4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde is systematically named 5-(4-fluorophenyl)-2-phenylmethoxybenzaldehyde according to IUPAC guidelines. This nomenclature reflects its biphenyl backbone, where one benzene ring bears a benzyloxy group (-OCH₂C₆H₅) at position 2 and a formyl group (-CHO) at position 3, while the adjacent ring contains a fluorine atom at position 4 (Figure 1). The CAS Registry Number for this compound is 893735-35-8 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory documentation.

Table 1: Key identifiers of this compound

Property Value
IUPAC Name 5-(4-fluorophenyl)-2-phenylmethoxybenzaldehyde
CAS Number 893735-35-8
Molecular Formula C₂₀H₁₅FO₂
Molecular Weight 306.3 g/mol

The molecular formula, C₂₀H₁₅FO₂, indicates the presence of 20 carbon atoms, 15 hydrogen atoms, one fluorine atom, and two oxygen atoms. The benzyloxy group contributes a phenylmethyl ether moiety, while the fluorine substituent introduces electronegativity to the biphenyl system.

Structural Relationship to Biphenyl Carbaldehyde Derivatives

The compound belongs to the biphenyl carbaldehyde family, characterized by two connected benzene rings (biphenyl) and an aldehyde functional group. Its structure diverges from simpler derivatives like 4'-fluorobiphenyl-4-carbaldehyde (CAS 60992-98-5), which lacks the benzyloxy substituent. The addition of the benzyloxy group at position 4 enhances steric bulk and alters electronic properties, influencing reactivity in synthetic applications such as Suzuki-Miyaura couplings or aldol condensations.

Table 2: Comparison with related biphenyl carbaldehyde derivatives

Compound Substituents Molecular Formula
This compound 4-benzyloxy, 4'-fluoro, 3-formyl C₂₀H₁₅FO₂
4'-Fluorobiphenyl-4-carbaldehyde 4'-fluoro, 4-formyl C₁₃H₉FO
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde 4'-benzyloxy, 4-hydroxy, 3-formyl C₂₀H₁₆O₃

The benzyloxy group’s electron-donating nature moderates the electron-withdrawing effect of the aldehyde, potentially stabilizing intermediates in nucleophilic aromatic substitution reactions. Conversely, derivatives like 4'-(benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde (CAS 20100039) replace fluorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity.

Positional Isomerism in Fluorinated Benzyloxybiphenyl Systems

Positional isomerism arises in fluorinated benzyloxybiphenyls due to variable substituent locations. For example, moving the fluorine atom from position 4' to 3' in the biphenyl system produces 3'-fluoro-4-(benzyloxy)[1,1'-biphenyl]-3-carbaldehyde , altering dipole moments and crystallinity. Similarly, relocating the benzyloxy group to position 2' creates 4-fluoro-2'-(benzyloxy)[1,1'-biphenyl]-3-carbaldehyde , which may exhibit distinct solubility profiles.

Table 3: Positional isomers of fluorinated benzyloxybiphenyl carbaldehydes

Isomer Fluorine Position Benzyloxy Position
This compound 4' 4
4-(Benzyloxy)-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde 3' 4
2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carbaldehyde 4 2'

Isomerism significantly impacts physicochemical properties. For instance, 4'-(benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate (CAS 1490298) demonstrates how fluorine placement adjacent to an acetate group affects hydrolysis rates. In the parent compound, the 4'-fluoro substituent para to the biphenyl linkage minimizes steric clashes with the benzyloxy group, favoring planar molecular conformations.

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15FO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

WNBWRUVIZKWZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl] through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-benzyloxybromobenzene. The resulting biphenyl derivative is then subjected to formylation using a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and formylation steps, ensuring higher yields and purity while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties/Data Evidence ID
4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde -OCH₂C₆H₅ (4), -F (4'), -CHO (3) C₂₀H₁₅FO₂ Aldehyde, benzyloxy, fluorine Limited spectral data reported
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde -OCH₂C₆H₅ (4'), -OH (4), -CHO (3) C₂₀H₁₆O₃ Aldehyde, benzyloxy, hydroxyl Higher polarity due to -OH; supplier data
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde -OCH₃ (4'), -CHO (3) C₁₄H₁₂O₂ Aldehyde, methoxy CAS: 118350-17-7; commercial availability
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid -OCH₂C₆H₅ (3'), -F (2), -COOH (4) C₂₀H₁₅FO₃ Carboxylic acid, benzyloxy, fluoro White/yellow solid; soluble in DMSO
4-(Pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde -O-C₅H₄N (4), -CHO (3) C₁₈H₁₃NO₂ Aldehyde, pyridinyloxy UV absorption at 312 nm (n→π*)
4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde -F (4'), -OCF₃ (3'), -CHO (4) C₁₄H₈F₄O₂ Aldehyde, trifluoromethoxy, fluoro Catalog No: 705735; no CAS available

Functional Group and Electronic Effects

  • Benzyloxy vs. Methoxy : The benzyloxy group (e.g., in the target compound) introduces steric bulk and lipophilicity compared to methoxy (as in 4'-methoxy analog ). This affects solubility and binding affinity in biological systems.
  • Fluorine vs. Hydroxyl : The 4'-fluoro substituent in the target compound reduces electron density on the biphenyl ring compared to the 4'-hydroxy analog , enhancing stability against oxidative degradation.
  • Aldehyde vs. Carboxylic Acid : The carbaldehyde group (target compound) is reactive toward nucleophiles (e.g., forming oximes or hydrazones), whereas the carboxylic acid (e.g., in ) is acidic and prone to salt formation.

Spectral and Analytical Data

  • IR Spectroscopy : Aldehyde C=O stretches typically appear near 1647–1700 cm⁻¹ (e.g., 1647 cm⁻¹ in pyrazole analogs ).
  • NMR Spectroscopy : The aldehyde proton resonates at δ 9.1–10.0 ppm (e.g., δ 9.7 in pyrazole derivatives ), while fluorine atoms cause splitting in adjacent proton signals.
  • Mass Spectrometry : Molecular ion peaks for biphenyl aldehydes align with their molecular weights (e.g., m/z 306 for C₁₈H₁₄N₂O₃ ).

Biological Activity

4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a benzyloxy group and a fluorine atom at the para position. Its molecular formula is C15H13FOC_{15}H_{13}FO, and it has a molecular weight of approximately 240.26 g/mol. The presence of the electron-withdrawing fluorine atom may enhance its reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist for specific receptors involved in metabolic regulation, similar to other compounds with biphenyl structures that modulate growth hormone secretagogue receptors (GHSR) .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting pathways associated with inflammation, such as the NF-κB signaling pathway . This suggests that this compound could possess anti-inflammatory properties.

Pharmacological Applications

The compound's potential applications span multiple fields:

  • Metabolic Disorders : By influencing GHSR activity, it may play a role in appetite regulation and energy homeostasis.
  • Cancer Research : Similar analogues have been investigated for their ability to inhibit COX enzymes, which are often upregulated in cancerous tissues. The inhibition of these enzymes can lead to reduced tumor proliferation .

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Inhibition of COX Enzymes : A study demonstrated that related compounds exhibited selective inhibition of COX-1 over COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects .
  • NF-κB Pathway Modulation : Another investigation found that certain derivatives could inhibit NF-κB/AP-1 reporter activity in THP-1 monocyte/macrophage cells, indicating their potential as anti-inflammatory agents .

Data Table: Biological Activity Overview

Activity Type Effect Reference
GHSR AgonistModulates appetite and metabolism
COX-1 InhibitionPotential anti-inflammatory properties
NF-κB Pathway InhibitionReduces inflammatory responses

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a benzyloxy-substituted boronic acid and a fluoro-substituted bromobenzaldehyde. Key steps include:
  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio to substrate.
  • Reaction Conditions : Perform under inert atmosphere (N₂/Ar) in a THF/H₂O (3:1) solvent system at 80–90°C for 12–18 hours.
  • Post-Reaction Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
    Table 1 : Example Reaction Yield Optimization
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF/H₂O8072
PdCl₂(dppf)Toluene/EtOH9068

Q. How can researchers ensure the purity of the compound after synthesis?

  • Methodological Answer : Purity is verified using:
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • TLC Monitoring : Rf ≈ 0.5 (hexane:EtOAc 7:3).
  • Recrystallization : Use ethanol or dichloromethane/n-hexane mixtures to remove byproducts. Contaminants like unreacted boronic acid (Rf ~0.8) are eliminated during purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR).
  • Fluorine-coupled aromatic protons (J = 8–10 Hz).
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O benzyl ether).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 347.1245 (calculated) .

Advanced Research Questions

Q. How can conflicting data in spectroscopic characterization be resolved?

  • Methodological Answer : Contradictions in NMR or IR data may arise from rotational isomers or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of benzyloxy group).
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-dependent shifts.
  • DFT Calculations : Simulate spectra (e.g., Gaussian 16) to match experimental data .

Q. What crystallographic methods confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used. Key parameters:
  • Crystal Growth : Slow evaporation of ethyl acetate solution at 4°C.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
  • Structural Refinement : SHELX software suite.
    Table 2 : Example Crystallographic Data (from analogous biphenyl derivatives)
ParameterValue
Space GroupP2₁/c
a, b, c (Å)12.34, 7.89, 15.62
β (°)105.7
R-factor0.045

Q. How do electronic effects of substituents influence reactivity in downstream reactions?

  • Methodological Answer : The electron-withdrawing fluorine and aldehyde groups direct electrophilic substitution. Computational studies (e.g., NBO analysis in Gaussian) quantify charge distribution:
  • Fukui Indices : Identify nucleophilic/electrophilic sites.
  • Hammett Constants : σₚ values predict reaction rates (e.g., σₚ-F = +0.06, σₚ-OBn = -0.32) .

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